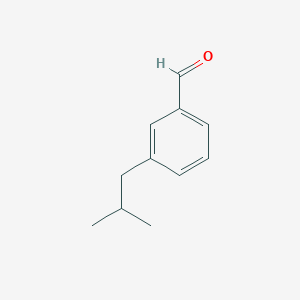![molecular formula C15H19NO4 B8610918 (3R)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B8610918.png)
(3R)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Free amines after Boc deprotection.
Applications De Recherche Scientifique
®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid: is similar to other Boc-protected amino acids and peptides.
tert-Butoxycarbonyl (Boc) protected compounds: These include various amino acids and peptides where the amino group is protected by the Boc group.
Uniqueness
The uniqueness of ®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid lies in its specific structure, which combines the indene ring system with a Boc-protected amino group. This combination offers unique reactivity and stability, making it valuable in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-6-9-4-5-10(13(17)18)8-11(9)12/h4-5,8,12H,6-7H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Clé InChI |
ZUMGCXBQQOWLQS-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=C(C=C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(2-bromoacetyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8610879.png)

![1-[6-(Cyclopentyloxy)pyridin-3-yl]ethanamine](/img/structure/B8610897.png)

![Benzene, [[2-(bromomethyl)-2-propenyl]sulfonyl]-](/img/structure/B8610917.png)





